molecular formula C16H13Cl2NS2 B3019258 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-58-8

7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B3019258
CAS No.: 303987-58-8
M. Wt: 354.31
InChI Key: LVKBFDHPRMQQEL-UHFFFAOYSA-N
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Description

7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazepine core with chloro and chlorobenzyl substituents. Its molecular formula is C16H13Cl2NS, and it has a molecular weight of 326.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine typically involves the reaction of 2-chlorobenzyl chloride with 7-chloro-2,3-dihydro-1,5-benzothiazepine-4-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Amino-substituted or thiol-substituted benzothiazepines

Scientific Research Applications

7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both chloro and chlorobenzyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

7-chloro-4-[(2-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NS2/c17-12-5-6-15-14(9-12)19-16(7-8-20-15)21-10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBFDHPRMQQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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